molecular formula C20H25N3O3S B2832697 2-(4-(isopropylsulfonyl)phenyl)-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)ethanone CAS No. 2034371-92-9

2-(4-(isopropylsulfonyl)phenyl)-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)ethanone

Cat. No. B2832697
CAS RN: 2034371-92-9
M. Wt: 387.5
InChI Key: OOTGBCSWMJFDKW-UHFFFAOYSA-N
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Description

2-(4-(isopropylsulfonyl)phenyl)-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)ethanone is a useful research compound. Its molecular formula is C20H25N3O3S and its molecular weight is 387.5. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

The compound 2-(4-(isopropylsulfonyl)phenyl)-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)ethanone, due to its complex structure, is likely involved in various synthetic and chemical reaction pathways. For instance, compounds with similar structures have been synthesized through reactions involving carbanions of 1-aryl-2-(phenylsulphonyl)-ethanone with different hydrazonyl halides and 1-aryl-2-bromo-2-hydroximinoethanone, showcasing the reactivity and versatility of such compounds in generating novel pyrazoles and isoxazoles (Saleh & Abd El-Rahman, 2009). The use of ultrasound irradiation in these syntheses points towards innovative methodologies in chemical synthesis that could potentially be applied to compounds like the one , enhancing reaction efficiency and yield.

Antimicrobial and Antiviral Activity

Compounds with structures similar to 2-(4-(isopropylsulfonyl)phenyl)-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)ethanone have been evaluated for their antimicrobial and antiviral activities. For example, derivatives of pyrazolopyrimidines incorporating phenylsulfonyl groups have shown promising results in antimicrobial activities, with some derivatives exceeding the activity of reference drugs. This suggests that the compound may also possess significant antimicrobial properties worth exploring (Alsaedi et al., 2019).

Heterocyclic Compound Synthesis

The structural features of 2-(4-(isopropylsulfonyl)phenyl)-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)ethanone make it a candidate for the synthesis of various heterocyclic compounds. Research has shown that similar compounds can be used as starting materials or intermediates in the synthesis of heterocyclic compounds, such as pyrazolo[1,5-a]pyrimidines and pyrazolopyridines, which have a range of applications including as potential pharmacophores (Pervaram et al., 2017).

Asymmetric Synthesis

The structural complexity of the compound also suggests its potential utility in asymmetric synthesis, a critical aspect of organic chemistry that focuses on creating molecules with specific chiralities. Similar compounds have been used in reactions facilitated by catalysts such as palladium, which are instrumental in the asymmetric allylic alkylation processes, leading to the production of enantioenriched products (Bovens et al., 1993). This aspect opens up possibilities for the compound to be used in the synthesis of chiral molecules, which are of significant interest in pharmaceutical research and development.

properties

IUPAC Name

2-(4-propan-2-ylsulfonylphenyl)-1-(7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-dien-11-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3S/c1-14(2)27(25,26)16-8-6-15(7-9-16)12-20(24)22-10-11-23-19(13-22)17-4-3-5-18(17)21-23/h6-9,14H,3-5,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOTGBCSWMJFDKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)N2CCN3C(=C4CCCC4=N3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(isopropylsulfonyl)phenyl)-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)ethanone

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